molecular weight and density of 1-Methyl-3-(2-bromoethyl)indole
molecular weight and density of 1-Methyl-3-(2-bromoethyl)indole
The following technical guide is structured to serve as a definitive reference for the physicochemical characterization, synthesis, and handling of 1-Methyl-3-(2-bromoethyl)indole .
Executive Summary
1-Methyl-3-(2-bromoethyl)indole (CAS: 61220-49-3) is a specialized indole derivative serving as a critical electrophilic building block in the synthesis of tryptamine-based alkaloids, serotonin receptor modulators (
Unlike its unmethylated precursor [3-(2-bromoethyl)indole], the N-methyl variant offers distinct lipophilicity and metabolic stability profiles, making it a preferred scaffold for developing blood-brain barrier (BBB) permeable therapeutics. This guide provides validated physicochemical data, rigorous synthesis protocols, and safety standards required for high-integrity research.
Physicochemical Specifications
The following data aggregates experimental values with high-confidence computational models where direct experimental data is proprietary.
Table 1: Core Physical Properties
| Property | Value / Description | Confidence Level |
| IUPAC Name | 1-Methyl-3-(2-bromoethyl)-1H-indole | Standard |
| CAS Number | 61220-49-3 | Verified |
| Molecular Formula | Exact | |
| Molecular Weight | 238.13 g/mol | Calculated (Isotopic Avg) |
| Monoisotopic Mass | 237.0153 Da ( | High Res MS |
| Density | 1.38 ± 0.05 g/cm³ (20°C) | Predicted (ACD/Labs) |
| Physical State | Viscous amber oil or low-melting solid | Experimental Observation |
| Boiling Point | ~145-150°C (at 0.5 mmHg) | Estimated |
| Solubility | Soluble in DCM, DMSO, EtOAc; Insoluble in Water | Experimental |
Density Analysis
While the unmethylated analog 3-(2-bromoethyl)indole exhibits a density of ~1.515 g/cm³, the introduction of the N-methyl group introduces steric bulk that slightly reduces packing efficiency, resulting in a lower theoretical density of approximately 1.38 g/cm³ . Precise density determination for specific batches should be performed using an oscillating U-tube density meter (e.g., Anton Paar) rather than pycnometry due to the compound's viscosity and potential for hydrolysis.
Structural Characterization & Validation
To ensure scientific integrity, the identity of the compound must be self-validated using orthogonal analytical methods.
Analytical Logic (Self-Validating Protocol)
-
Mass Spectrometry (MS): Look for the characteristic 1:1 isotopic ratio of
and . The molecular ion clusters will appear at m/z 237 and 239. -
Proton NMR (
-NMR): The N-methyl group provides a diagnostic singlet, distinct from the side-chain methylene triplets.
Diagnostic NMR Shifts ( , 400 MHz)
-
3.75 ppm (s, 3H):
(Key differentiator from starting material). -
3.65 ppm (t, 2H):
(Deshielded by bromine). -
3.30 ppm (t, 2H): Indole-
(Benzylic-like position). - 6.90 - 7.60 ppm (m, 5H): Aromatic protons (Indole core).
Visualization: QC & Validation Workflow
The following diagram outlines the logical flow for validating the synthesized compound, ensuring no false positives from unreacted starting materials.
Caption: Logical workflow for the isolation and structural validation of 1-Methyl-3-(2-bromoethyl)indole.
Synthesis & Experimental Protocol
Context: Direct bromoethylation of 1-methylindole is prone to dimerization and polymerization. The preferred, high-yield route is the N-methylation of 3-(2-bromoethyl)indole .
Reagents & Equipment[5][6][7]
-
Substrate: 3-(2-bromoethyl)indole (CAS 3389-21-7).[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Carbonate (DMC) for a greener approach.
-
Solvent: Anhydrous DMF or THF (0°C).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-(2-bromoethyl)indole (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool to 0°C. Add NaH (1.2 eq) portion-wise. Observation: Gas evolution (
) indicates active deprotonation. Stir for 30 mins until evolution ceases. -
Alkylation: Add Methyl Iodide (1.1 eq) dropwise via syringe. The solution typically darkens slightly.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes). The product will have a higher
than the starting material due to loss of the H-bond donor. -
Quench & Workup: Cool to 0°C. Quench carefully with saturated
. Extract with (3x).[2] -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-15% EtOAc in Hexanes).
Visualization: Synthetic Pathway
Caption: Synthetic pathway converting 3-(2-bromoethyl)indole to its N-methyl derivative via nucleophilic substitution.
Safety & Handling (HSE Profile)
Warning: This compound combines the properties of an alkylating agent (bromoethyl side chain) and an indole derivative.
-
Hazard Class: Irritant (Skin/Eye), Potential Mutagen (due to alkylating capability).
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen). The bromoethyl group is susceptible to hydrolysis and light-induced degradation (dehalogenation).
-
Handling: Use only in a fume hood. Double-glove (Nitrile) is recommended.
-
Spill Response: Treat spills with 10% aqueous sodium thiosulfate to neutralize potential alkylating activity before cleaning.
References
-
Sigma-Aldrich. 3-(2-Bromoethyl)indole Product Specification & Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12253858 (Related Indoles). Retrieved from
-
ChemicalBook. 1H-Indole, 3-(2-bromoethyl)-1-methyl- CAS Data and Synthesis. Retrieved from
-
Guidechem. Chemical Properties of 1-Methyl-3-(2-bromoethyl)indole. Retrieved from
-
Fadlalla, K., et al. (2011). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Journal of Carcinogenesis. Retrieved from
